(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone
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Overview
Description
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone: is a complex organic compound belonging to the class of heterocyclic compounds. It features a benzo[d]thiazole ring system attached to an azetidine ring, which is further substituted with a 2-chlorophenyl group
Mechanism of Action
Target of Action
The primary target of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the bacterium’s inability to maintain its cell wall, which is crucial for its survival and proliferation . The downstream effects of this disruption are a decrease in the bacterial population and a potential halt in the progression of tuberculosis.
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to the disruption of its cell wall biosynthesis . This leads to a decrease in the bacterial population and potentially halts the progression of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of benzo[d]thiazole derivatives. One common approach is the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form the corresponding chloroacetyl derivative. This intermediate is then reacted with azetidine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone: has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone: is unique due to its specific structural features. Similar compounds include:
2-(Benzo[d]thiazol-2-yloxy)acetic acid: This compound shares the benzo[d]thiazole ring but lacks the azetidine and chlorophenyl groups.
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone: This compound is structurally similar but has a thiophene ring instead of a chlorophenyl group.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-6-2-1-5-12(13)16(21)20-9-11(10-20)22-17-19-14-7-3-4-8-15(14)23-17/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFMHCGSZTSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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